Lipophilicity (XLogP3-AA) Comparison Against Common Sulfonamide Acetamide Analogs
The predicted partition coefficient (XLogP3-AA) for 2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is 3.8, reflecting the balance between the lipophilic isopropylsulfonylphenyl and phenethyl groups and the moderately polar pyridin-2-ylmethyl and acetamide functionalities. [1] In contrast, the simpler analog 2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide (CAS 1396872-52-8) with a molecular weight of only 308.35 g/mol and a smaller, more polar isoxazole substituent has a significantly lower predicted LogP, which would limit its membrane permeability and tissue distribution relative to the target compound. Conversely, the related compound N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, which lacks the pyridin-2-ylmethyl group, is predicted to have higher lipophilicity, increasing the risk of poor solubility and non-specific protein binding.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide: predicted LogP approx. 1.5-2.0 (based on molecular weight and fragment analysis); N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide: predicted LogP approx. 4.5-5.0 |
| Quantified Difference | Target compound LogP is approximately 1.8 to 2.3 units higher than the isoxazole analog and 0.7 to 1.2 units lower than the N-(3-bromophenyl) analog. |
| Conditions | Predicted values computed by XLogP3 3.0 (PubChem release 2025.09.15) or estimated via fragment-based methods. |
Why This Matters
An optimal LogP range (typically 2-5 for oral drug candidates) is crucial for adequate absorption and distribution; the target compound's value of 3.8 positions it favorably compared to analogs that may be too polar or too lipophilic.
- [1] PubChem. Compound Summary for CID 56764009, 2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide. XLogP3-AA value: 3.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/56764009 View Source
